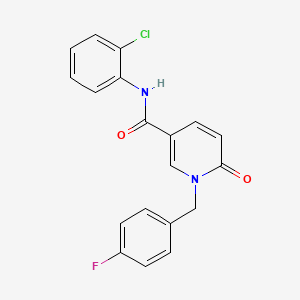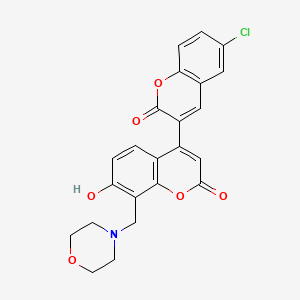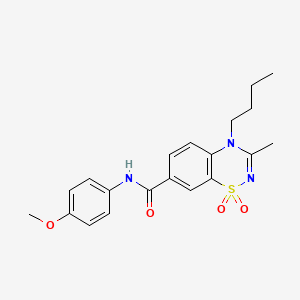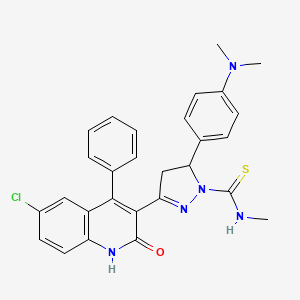![molecular formula C20H15F4NO4S B11251147 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B11251147.png)
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a combination of fluorinated benzene, furan, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with a furan derivative under controlled conditions to form the sulfonyl-furan intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The sulfonyl and furan groups contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorobenzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- N’-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide
Uniqueness
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-(trifluoromethyl)benzamide is unique due to its combination of fluorinated benzene, furan, and sulfonyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H15F4NO4S |
|---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H15F4NO4S/c21-15-7-9-16(10-8-15)30(27,28)18(17-2-1-11-29-17)12-25-19(26)13-3-5-14(6-4-13)20(22,23)24/h1-11,18H,12H2,(H,25,26) |
Clave InChI |
VNMBJQBADBPWFN-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one](/img/structure/B11251064.png)
![2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11251066.png)

![2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B11251079.png)

![N-(2,5-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251094.png)
![methyl 2-chloro-5-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11251103.png)
![2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B11251108.png)
![7-hydroxy-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-8-methyl-2H-chromen-2-one](/img/structure/B11251111.png)


![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11251122.png)
![N-[4-({4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11251123.png)
![2'-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11251138.png)
